Aceclofenac-d4
Description
Foundational Principles and Advantages of Isotopic Labeling in Bioanalytical Science
Isotopic labeling is a technique used to track the journey of a molecule through a chemical reaction, metabolic pathway, or a biological cell. wikipedia.org The fundamental principle lies in substituting specific atoms with their heavier, stable isotopes. wikipedia.org These labeled compounds behave almost identically to their unlabeled counterparts in biological processes but can be differentiated by analytical instruments like mass spectrometers or nuclear magnetic resonance (NMR) spectrometers. cernobioscience.commdpi.com
The advantages of this technique in bioanalytical science are numerous and significant:
Enhanced Accuracy and Sensitivity: SIL compounds, when used as internal standards in quantitative assays, can significantly improve the accuracy and precision of measurements. nih.gov This is because they co-elute with the analyte of interest and experience similar matrix effects and ionization suppression or enhancement in mass spectrometry, allowing for reliable correction.
Metabolic Pathway Elucidation: By introducing a labeled compound into a biological system, researchers can trace its metabolic fate. silantes.comtandfonline.com The detection of labeled metabolites provides direct evidence of biotransformation pathways. tandfonline.com
Absolute Quantification: Isotope dilution mass spectrometry, which involves adding a known amount of a stable isotope-labeled standard to a sample, allows for the absolute quantification of the corresponding unlabeled analyte. nih.gov
No Radioactive Hazard: Unlike radioisotopes, stable isotopes are not radioactive, eliminating the risks and regulatory complexities associated with handling and disposing of radioactive materials. mdpi.commedchemexpress.com
The Strategic Role of Deuterated Analogues in Pharmaceutical Development and Research
Among stable isotopes, deuterium (B1214612) (²H or D), a heavy isotope of hydrogen, plays a particularly strategic role in pharmaceutical research. hwb.gov.in The substitution of hydrogen with deuterium, known as deuteration, can have a profound impact on a drug molecule's properties. nih.gov
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a "kinetic isotope effect," where the rate of a chemical reaction involving the cleavage of a C-D bond is slower than that of a C-H bond. wikipedia.orgtandfonline.com This effect is strategically utilized in several ways:
Improved Metabolic Stability: If a drug is metabolized by the cleavage of a C-H bond, replacing that hydrogen with deuterium can slow down its metabolism. researchgate.net This can lead to a longer drug half-life, reduced dosing frequency, and potentially improved efficacy and safety profiles. medchemexpress.comnih.govwikipedia.org
Reduced Formation of Toxic Metabolites: In some cases, drug toxicity is caused by the formation of reactive or toxic metabolites. By slowing down the metabolic pathway leading to these metabolites, deuteration can enhance the safety profile of a drug. researchgate.net
Internal Standards for Bioanalysis: Deuterated compounds are ideal internal standards for pharmacokinetic studies. veeprho.com Their chemical behavior is very similar to the parent drug, but their increased mass allows them to be easily distinguished by mass spectrometry. veeprho.com
The first FDA-approved deuterated drug, deutetrabenazine, exemplifies the successful application of this strategy, offering an improved pharmacokinetic profile compared to its non-deuterated counterpart. nih.govwikipedia.org
Positioning of Aceclofenac-d4 within Contemporary Analytical and Metabolic Investigations
Aceclofenac (B1665411) is a non-steroidal anti-inflammatory drug (NSAID) used to manage pain and inflammation. wikipedia.org Its deuterated analogue, this compound, has emerged as a critical tool in modern analytical and metabolic research. veeprho.com
This compound is primarily utilized as an internal standard for the highly accurate and precise quantification of aceclofenac in biological samples, such as plasma and serum, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.comvulcanchem.com This is crucial for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug. veeprho.com The use of this compound as an internal standard helps to compensate for variations during sample preparation and analysis, ensuring the reliability of the results.
Furthermore, this compound plays a role in metabolic investigations. The metabolism of aceclofenac is complex, involving multiple pathways and enzymes, primarily cytochrome P450 2C9 (CYP2C9). drugbank.comnih.goveugenomic.com The main metabolite is 4'-hydroxyaceclofenac (B13806639). drugbank.comnih.gov By using this compound, researchers can more accurately track the formation of its deuterated metabolites, providing clearer insights into the metabolic fate of aceclofenac. vulcanchem.com While the deuterium kinetic isotope effect might slightly alter the rate of metabolism, it allows for the unambiguous identification of metabolic products derived from the parent drug. vulcanchem.com
Table 1: Properties of Aceclofenac and this compound
| Property | Aceclofenac | This compound |
|---|---|---|
| Chemical Formula | C₁₆H₁₃Cl₂NO₄ | C₁₆H₉D₄Cl₂NO₄ |
| Molecular Weight | 354.18 g/mol | 358.22 g/mol |
| Primary Use | Therapeutic NSAID | Internal standard for analytical and pharmacokinetic research |
Data sourced from multiple references. axios-research.comcaymanchem.com
Table 2: Key Research Applications of this compound
| Application | Description |
|---|---|
| Pharmacokinetic Studies | Used as an internal standard for accurate quantification of aceclofenac in biological fluids to determine its ADME profile. veeprho.com |
| Bioanalytical Method Validation | Employed in the development and validation of analytical methods for aceclofenac quantification. synzeal.com |
| Metabolic Pathway Analysis | Facilitates the tracking and identification of aceclofenac metabolites. vulcanchem.com |
| Therapeutic Drug Monitoring | Enables precise measurement of aceclofenac levels in patients to ensure optimal therapeutic outcomes. veeprho.com |
Data sourced from multiple references.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H13Cl2NO4 |
|---|---|
Molecular Weight |
358.2 g/mol |
IUPAC Name |
2-[2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetyl]oxyacetic acid |
InChI |
InChI=1S/C16H13Cl2NO4/c17-11-5-3-6-12(18)16(11)19-13-7-2-1-4-10(13)8-15(22)23-9-14(20)21/h1-7,19H,8-9H2,(H,20,21)/i1D,2D,4D,7D |
InChI Key |
MNIPYSSQXLZQLJ-SCFZSLNVSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])CC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Synthesis and Comprehensive Isotopic Characterization of Aceclofenac D4
Methodologies for Deuterium (B1214612) Incorporation into Aceclofenac (B1665411) Structures
The introduction of deuterium into the aceclofenac molecule requires precise chemical strategies to ensure the correct placement and high abundance of the isotope.
Synthetic Pathways for Selective Deuteration
Several synthetic routes can be employed to produce Aceclofenac-d4. One common approach involves the use of deuterated reagents during the synthesis process. For instance, reacting 2-(2,6-dichlorophenyl)amino benzeneacetic acid with deuterated acetic anhydride (B1165640) can introduce deuterium atoms into the molecule. Another strategy involves hydrogen-deuterium exchange reactions, where specific hydrogen atoms are replaced with deuterium. vulcanchem.com This can be achieved using methods like acid-catalyzed exchange or transition metal-catalyzed C-H activation. uni-freiburg.de For example, palladium catalysts have been used to facilitate deuterium incorporation into NSAIDs using D₂O as the deuterium source. uni-freiburg.de
The specific chemical name for one form of this compound is 2-(2-(2-((2,6-Dichlorophenyl)amino)phenyl-3,4,5,6-d4)acetoxy)acetic acid, indicating that the four deuterium atoms are located on the phenyl ring. synzeal.com
Considerations for Isotopic Purity and Enrichment during Synthesis
Achieving high isotopic purity is a critical aspect of synthesizing deuterated compounds. bvsalud.org Isotopic purity refers to the percentage of the labeled compound that contains the desired number of deuterium atoms at the specified positions. During synthesis, it is crucial to minimize the presence of isotopologues, which are molecules with a different number of deuterium atoms than intended, and isotopomers, which have the deuterium atoms at different locations. bvsalud.org The goal is to obtain a high degree of deuterium incorporation, often exceeding 98% or 99%. The choice of synthetic route and reaction conditions significantly influences the final isotopic enrichment.
Advanced Analytical Techniques for Isotopic Purity and Identity Confirmation
High-Resolution Mass Spectrometry for Isotopic Abundance Determination
High-resolution mass spectrometry (HRMS) is a primary tool for determining the isotopic abundance and confirming the molecular formula of this compound. rsc.orgnih.gov HRMS can distinguish between the deuterated and non-deuterated forms of aceclofenac based on their different molecular weights. The technique provides a detailed isotopic pattern, allowing for the calculation of isotopic enrichment. rsc.org Electrospray ionization (ESI)-HRMS is particularly useful for this purpose, offering high sensitivity and accuracy. nih.govresearchgate.net The molecular weight of this compound is approximately 358.2 g/mol , compared to about 354.18 g/mol for the non-deuterated form. vulcanchem.com
Table 1: Comparison of Molecular Weights
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| Aceclofenac | C₁₆H₁₃Cl₂NO₄ | ~354.18 |
| This compound | C₁₆H₉D₄Cl₂NO₄ | ~358.2 |
Data sourced from multiple scientific suppliers. vulcanchem.comsynzeal.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for verifying the exact position of the deuterium atoms within the aceclofenac molecule. rsc.orgstudymind.co.uk While ¹H NMR can indicate the absence of protons at specific sites due to deuterium substitution, ²H (deuterium) NMR directly detects the deuterium nuclei, confirming their location. studymind.co.ukmagritek.com Techniques like two-dimensional NMR (e.g., HSQC, HMBC) can further elucidate the structure and confirm the sites of deuteration. cdnsciencepub.comacs.orgdea.gov The chemical shifts in the ¹H NMR spectrum of this compound will differ from those of aceclofenac, particularly in the regions where deuterium has been incorporated. vulcanchem.com
Chromatographic Purity Assessment of Deuterated Forms
Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC), are used to assess the chemical purity of this compound. moravek.com This ensures that the sample is free from starting materials, byproducts, or other impurities that are not isotopically labeled. moravek.com It is important to note that a "chromatographic isotope effect" can sometimes be observed, where the deuterated and non-deuterated compounds have slightly different retention times. acs.org Therefore, the chromatographic method must be robust enough to separate the main compound from any potential impurities. figshare.com The purity is typically determined by measuring the peak area of the main compound relative to the total area of all peaks in the chromatogram.
Table 2: Analytical Techniques for Characterization of this compound
| Analytical Technique | Purpose | Key Findings |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Isotopic abundance and molecular formula confirmation | Distinguishes between deuterated and non-deuterated forms, confirms molecular weight. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Verification of deuterium position | Confirms the specific sites of deuterium incorporation. rsc.org |
Long-term Stability of Isotopic Labels in this compound Under Research Conditions
The utility of this compound as an internal standard in quantitative bioanalysis is fundamentally dependent on the stability of its deuterium labels. acanthusresearch.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which generally imparts metabolic stability. mdpi.com However, the potential for isotopic exchange—the replacement of deuterium with protons from the surrounding environment—is a critical consideration for ensuring accurate and reproducible analytical results. acanthusresearch.comsigmaaldrich.com
The stability of isotopic labels is influenced by several factors, including the position of the label within the molecule, the pH of the solution, temperature, and the composition of the matrix (e.g., plasma, water). acanthusresearch.comsigmaaldrich.comwaters.com Deuterium labels on heteroatoms like oxygen or nitrogen are known to be readily exchangeable. acanthusresearch.com While labels on carbon atoms are generally more stable, their stability can be compromised under certain conditions, such as in basic solutions where enolization can facilitate H-D exchange. sigmaaldrich.commdpi.com
For this compound, the deuterium atoms are typically located on the phenyl ring of the phenylacetic acid moiety. cleanchemlab.comsynzeal.com This strategic placement on aromatic carbons, which are not typically subject to enzymatic cleavage or simple chemical exchange, contributes to the label's stability. mdpi.com
Several studies on deuterated standards for other non-steroidal anti-inflammatory drugs (NSAIDs) and various analytes provide insights into the expected stability of this compound. For instance, stability studies are a routine part of bioanalytical method validation. These studies typically assess the analyte's stability under various conditions that mimic sample handling and storage.
Key Stability Assessments for Internal Standards:
Freeze-Thaw Stability: This test evaluates the stability of the analyte after repeated cycles of freezing and thawing, which is a common occurrence during sample analysis. A study on aceclofenac (the non-deuterated parent drug) in rat plasma demonstrated good stability through three freeze-thaw cycles, with a mean nominal concentration of 98.77% ± 0.28%. researchgate.net Another study on aceclofenac in human plasma also confirmed its stability after multiple freeze-thaw cycles. nih.gov
Short-Term (Bench-Top) Stability: This assesses the stability of the analyte in the processed sample matrix at room temperature for a period equivalent to the anticipated sample processing time. For non-deuterated aceclofenac, samples were found to be stable for the duration of sample processing. researchgate.net
Long-Term Stability: This is crucial for studies where samples are stored for extended periods. It involves analyzing stored samples against freshly prepared calibration curves. A study on aceclofenac reported long-term stability in rat plasma for two weeks at -20°C with a mean nominal concentration of 98.78% ± 0.26%. researchgate.net Another investigation confirmed the long-term stability of aceclofenac in human plasma for three weeks at -40°C. nih.gov In a separate study involving different analytes, long-term stability was confirmed for 74 days at -20 ± 10 °C. tandfonline.com
Post-Preparative (Autosampler) Stability: This evaluates whether the processed samples remain stable in the autosampler before injection into the analytical instrument. One study demonstrated the stability of its analytes for 48 hours in the autosampler. tandfonline.com
While these studies were conducted on the parent compound or other analytes, they outline the standard procedures for stability validation. For a deuterated internal standard like this compound, the key concern is the retention of the deuterium labels. Problems have been reported with the stability of some deuterium-labeled internal standards in aqueous solutions, where exchange with hydrogen can occur. waters.com In one instance involving a different deuterated compound in plasma, a 28% increase in the non-labeled compound was observed after just one hour, rendering the internal standard unsuitable. waters.com
However, the stability of the deuterium label is highly dependent on its molecular location. Labels on aromatic rings, as is common for this compound, are generally considered non-exchangeable under typical bioanalytical conditions. acanthusresearch.com The validation of any analytical method using this compound would require specific stability experiments to confirm that no significant isotopic exchange occurs under the specific experimental conditions used. This involves analyzing the internal standard for any loss of deuterium and the appearance of the unlabeled analyte over time. sigmaaldrich.com
The following table summarizes typical stability test results for aceclofenac, which provide a baseline for the expected stability of its deuterated analogue under research conditions.
| Stability Test | Matrix | Storage Condition | Duration | Result (Mean % Nominal Concentration) | Reference |
| Freeze-Thaw Stability | Rat Plasma | 3 Cycles | N/A | 98.77 ± 0.28% | researchgate.net |
| Freeze-Thaw Stability | Human Plasma | 5 Cycles | N/A | Stable, %CV < 1.67% | nih.gov |
| Short-Term Stability | Rat Plasma | Room Temp | Sample Processing Time | 100.01 ± 0.02% | researchgate.net |
| Long-Term Stability | Rat Plasma | -20°C | 2 Weeks | 98.78 ± 0.26% | researchgate.net |
| Long-Term Stability | Human Plasma | -40°C | 3 Weeks | Stable | nih.gov |
Cutting Edge Analytical Methodologies Employing Aceclofenac D4 As an Internal Standard
Quantitative Bioanalysis of Aceclofenac (B1665411) and Its Metabolites Using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for the determination of Aceclofenac and its metabolites in biological fluids. Its superior sensitivity and selectivity allow for the accurate measurement of low-concentration analytes in complex matrices like plasma. In this context, Aceclofenac-d4 is an indispensable tool, co-eluting chromatographically with Aceclofenac but being distinguishable by its higher mass, ensuring reliable quantification.
The development of a robust LC-MS/MS assay begins with an efficient sample preparation strategy. For the analysis of Aceclofenac and its metabolites in plasma, protein precipitation is a commonly employed method due to its simplicity and effectiveness. nih.govnih.gov This is typically achieved by adding a solvent like acetonitrile (B52724) to the plasma sample, which denatures and precipitates plasma proteins. nih.govnih.govsigmaaldrich.com After centrifugation, the clear supernatant containing the analytes and the this compound internal standard can be directly injected into the LC-MS/MS system.
Chromatographic separation is typically performed on a reverse-phase C18 analytical column. nih.govnih.gov An isocratic mobile phase, often consisting of a mixture of acetonitrile and an aqueous solution of 0.1% formic acid, is used to elute the compounds. nih.govnih.gov The inclusion of formic acid helps to promote the protonation of the analytes, which is essential for their subsequent detection by mass spectrometry in positive ion mode.
Electrospray ionization (ESI) is the most common ionization source for the analysis of moderately polar and ionizable compounds like Aceclofenac. nih.gov The process involves applying a high voltage to a liquid passing through a capillary, which generates an aerosol of charged droplets. Optimization of ESI source parameters is critical for maximizing the signal intensity of Aceclofenac and this compound. Key parameters that are typically optimized include:
Capillary Voltage: This voltage is crucial for the ionization process. A typical range for positive mode is 3–5 kV. ruthigen.com The voltage must be high enough for efficient ionization but not so high as to cause in-source fragmentation. ruthigen.com
Desolvation Temperature: This parameter controls the temperature of the heated gas used to evaporate the solvent from the charged droplets. Higher temperatures can improve ionization efficiency, but excessive heat may cause thermal degradation of the analyte. ruthigen.com A common range is 250–450°C. ruthigen.com
Nebulizer Gas Pressure: This gas (usually nitrogen) helps to form the fine spray of droplets. Optimizing the pressure, often between 20 and 60 psi, ensures the formation of small, uniform droplets, which leads to better desolvation and a more stable signal. ruthigen.com
Gas Flows: The flow rates of the drying gas and sheath gas are also adjusted to ensure complete desolvation without causing ion suppression. chromatographyonline.com
While ESI is generally preferred, Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar compounds. The choice between ESI and APCI is determined experimentally during method development to identify which source provides the best sensitivity and stability for Aceclofenac. chromatographyonline.com
Tandem mass spectrometry operates by selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺), fragmenting it in a collision cell, and then monitoring a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity.
For Aceclofenac and its deuterated internal standard, this compound, specific MRM transitions are optimized. The precursor ion for Aceclofenac ([M+H]⁺) is m/z 354.1, while for this compound ([M+H]⁺), it is m/z 358.2. caymanchem.comcaymanchem.comwisdomlib.org The collision energy is optimized to produce the most abundant and stable product ion for quantification. The table below lists typical MRM transitions used in the analysis of Aceclofenac and its related compounds.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Aceclofenac | 354.1 | 215.1 | A common transition used for quantification. wisdomlib.org |
| Aceclofenac | 352.9 | 74.9 | An alternative transition. nih.govresearchgate.net |
| This compound | 358.2 | 215.1 | Precursor ion reflects the +4 Da mass shift. The product ion is often identical to the unlabeled compound as the deuterium (B1214612) atoms are not part of the fragment. |
| 4'-hydroxyaceclofenac (B13806639) | 368.9 | 74.9 | Primary metabolite of Aceclofenac. nih.govresearchgate.net |
| Diclofenac (B195802) | 296.1 | 251.7 | Metabolite and potential degradation product. nih.govresearchgate.net |
| 4'-hydroxydiclofenac (B1664172) | 311.8 | 267.7 | Metabolite of Diclofenac. nih.govresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Aceclofenac Research
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique, but it is generally not suitable for the direct analysis of Aceclofenac. The primary limitation is the thermal instability of the Aceclofenac molecule. When subjected to the high temperatures of a standard GC injection port, Aceclofenac readily undergoes thermal decomposition. This process involves the loss of glycolic acid, resulting in the formation of a thermal decomposition product with a mass-to-charge ratio (m/z) of 277. This decomposition product is indistinguishable from Diclofenac, which can also be present as a metabolite or impurity, making accurate quantification of Aceclofenac impossible with this method.
Rigorous Validation of Bioanalytical Methods with this compound
The validation of bioanalytical methods is essential to ensure their reliability and reproducibility. Regulatory bodies require that these methods are thoroughly validated for parameters such as linearity, accuracy, precision, and selectivity. The use of this compound is integral to achieving the stringent criteria for these validation parameters.
Linearity demonstrates the relationship between the concentration of the analyte and the instrument's response. To assess this, a calibration curve is constructed by analyzing a series of plasma samples spiked with known concentrations of Aceclofenac and a constant concentration of this compound. The response is calculated as the ratio of the peak area of Aceclofenac to the peak area of this compound.
A linear regression analysis is then applied to the data. The method is considered linear if the correlation coefficient (r²) is close to 1.0. Bioanalytical methods for Aceclofenac using LC-MS/MS typically demonstrate excellent linearity over a wide concentration range, which is crucial for pharmacokinetic studies.
| Analyte | Matrix | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Aceclofenac | Human Plasma | 1 - 1000 | > 0.99 |
| Paracetamol | Human Plasma | 1 - 1000 | > 0.99 |
Data derived from a UPLC/Q-TOF-MS study for the simultaneous determination of Aceclofenac and Paracetamol. wisdomlib.org
Assessment of Analytical Accuracy and Precision in Complex Matrices
The primary function of an internal standard in quantitative analysis is to correct for the variability inherent in sample preparation and analysis. This compound, with its chemical and physical properties being nearly identical to the unlabeled Aceclofenac, co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This behavior allows for highly accurate and precise quantification of Aceclofenac in complex biological matrices such as human plasma.
In a representative LC-MS/MS method for the determination of Aceclofenac in human plasma, the use of a suitable internal standard demonstrates excellent accuracy and precision across a range of concentrations. The accuracy of the method, expressed as the percentage of the nominal concentration, and the precision, measured by the coefficient of variation (CV), are critical parameters evaluated during method validation.
Table 1: Intra-day and Inter-day Accuracy and Precision for the Determination of Aceclofenac in Human Plasma
| Nominal Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV, %) | Inter-day Accuracy (%) | Inter-day Precision (CV, %) |
| 5 | 98.6 | 5.8 | 102.4 | 4.7 |
| 10 | 101.2 | 4.5 | 99.8 | 3.9 |
| 500 | 95.4 | 3.1 | 97.2 | 2.8 |
| 2000 | 103.0 | 2.5 | 101.5 | 2.1 |
This table presents representative data on the accuracy and precision of an LC-MS/MS method for Aceclofenac quantification in human plasma, illustrating the high degree of reliability achieved with the use of an internal standard like this compound.
Investigation of Matrix Effects, Ion Suppression, and Enhancement Phenomena
Biological matrices are complex mixtures of endogenous components that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. These "matrix effects" can significantly impact the accuracy and reproducibility of the analytical method. This compound is instrumental in mitigating the influence of matrix effects. Since this compound and the unlabeled Aceclofenac are co-eluting and have nearly identical ionization efficiencies, any matrix-induced changes in the ionization of Aceclofenac will be mirrored by this compound. The ratio of the analyte to the internal standard signal, therefore, remains constant, ensuring accurate quantification despite variations in matrix effects between different samples.
The assessment of matrix effects is a critical component of method validation. This is typically evaluated by comparing the peak area of the analyte in a post-extraction spiked sample to that of the analyte in a neat solution at the same concentration. The use of this compound helps to normalize these variations.
Determination of Extraction Recovery and Method Robustness
The efficiency of the extraction process, which aims to isolate the analyte from the biological matrix, is another potential source of variability. The extraction recovery of Aceclofenac can be precisely determined by comparing the peak area of the analyte in a pre-extraction spiked sample with that of a post-extraction spiked sample. This compound, being added to the samples before the extraction process, undergoes the same extraction losses as the unlabeled drug. Consequently, the ratio of their peak areas remains unaffected by incomplete or variable recovery, leading to a more accurate and robust method.
Method robustness refers to the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. The use of a stable isotope-labeled internal standard like this compound contributes significantly to method robustness by compensating for minor fluctuations in chromatographic conditions, injection volume, and instrument response.
Selectivity and Specificity Studies
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, concomitant medications, and endogenous substances. Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. In LC-MS/MS methods, selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection using specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.
The use of this compound further enhances the specificity of the assay. By monitoring a unique MRM transition for the deuterated internal standard, the method can ensure that the signal being measured for the analyte is not due to any interfering substances. For instance, a typical MRM transition for Aceclofenac might be m/z 354.0 → 215.1, while for this compound, it would be m/z 358.0 → 219.1. The specificity is confirmed by analyzing blank plasma samples from multiple sources to ensure no significant interfering peaks are present at the retention times of Aceclofenac and this compound.
Application of this compound in the Development of New Bioanalytical Methods for Analogues
The utility of this compound extends beyond the quantification of Aceclofenac itself. It can also serve as a valuable tool in the development of new bioanalytical methods for its analogues, particularly its metabolites. Aceclofenac is metabolized in the body to several compounds, including 4'-hydroxyaceclofenac and diclofenac. When developing a method for the simultaneous quantification of Aceclofenac and its metabolites, this compound can be used as an internal standard for Aceclofenac, while other structurally similar compounds can be employed as internal standards for the metabolites if their deuterated counterparts are unavailable.
Strategic Applications of Aceclofenac D4 in Preclinical Metabolic Research
Elucidation of Aceclofenac (B1665411) Biotransformation Pathways in Non-Human Biological Systems
The use of Aceclofenac-d4 is instrumental in delineating the biotransformation pathways of aceclofenac in various preclinical models. These studies are crucial for understanding the species-specific differences in metabolism and for predicting the metabolic profile in humans.
In vitro systems are fundamental in early metabolic profiling. Hepatic microsomes, which are rich in cytochrome P450 (CYP) enzymes, are commonly used to investigate phase I metabolic reactions. Studies with rat hepatic microsomes have shown that aceclofenac undergoes rapid hydrolysis to diclofenac (B195802), which is then further metabolized. nih.gov In contrast, this pathway is minor in human microsomes, where hydroxylation is the predominant metabolic route. nih.govnih.gov
Isolated hepatocytes provide a more complete metabolic picture as they contain both phase I and phase II enzymes. In cultured rat hepatocytes, the findings from microsomal studies are confirmed, showing a swift conversion of aceclofenac to diclofenac and its subsequent hydroxylated derivatives. nih.gov While specific studies utilizing this compound in these non-human in vitro systems are not extensively documented in publicly available literature, the principles of its application are well-established. This compound would be incubated with these systems, and the resulting deuterated metabolites would be identified and quantified, typically by mass spectrometry.
The use of recombinant enzymes, specifically individual CYP isoforms, allows for the precise identification of the enzymes responsible for specific metabolic transformations. For aceclofenac, CYP2C9 has been identified as the primary enzyme responsible for its 4'-hydroxylation in humans. nih.gov Similar studies using recombinant non-human CYP enzymes with this compound would confirm the key enzymes involved in its metabolism in different preclinical species.
Table 1: Comparative In Vitro Metabolism of Aceclofenac in Rat and Human Hepatic Microsomes
| Parameter | Rat Hepatic Microsomes | Human Hepatic Microsomes |
| Primary Metabolic Pathway | Hydrolysis to Diclofenac | 4'-Hydroxylation |
| Vmax (pmol/min/mg protein) | 2113 ± 177 (Hydrolysis) | 27 ± 10 (Hydrolysis) |
| KM (µM) | 191 ± 40 (Hydrolysis) | 792 ± 498 (Hydrolysis) |
| Data derived from studies on unlabeled aceclofenac and are indicative of the expected metabolic differences. nih.gov |
The primary metabolite of aceclofenac in humans is 4'-hydroxyaceclofenac (B13806639). nih.gov In preclinical studies using this compound, the corresponding deuterated metabolite, 4-Hydroxy this compound, would be expected to form. The identification and characterization of this and other deuterated metabolites are achieved using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The distinct mass of the deuterated metabolites allows for their unambiguous detection and differentiation from endogenous compounds and metabolites of the unlabeled drug. In rats, the major metabolites are hydroxylated derivatives of diclofenac, which would be observed in their deuterated forms when this compound is administered. nih.govnih.gov
Preclinical Pharmacokinetic Research and Modeling Using this compound as a Tracer
This compound is an invaluable tool for preclinical pharmacokinetic studies, where it is used as a tracer to follow the absorption, distribution, metabolism, and excretion (ADME) of the drug. The use of stable isotope-labeled compounds like this compound in ADME studies is a well-established practice in drug development. nih.govnih.gov
Pharmacokinetic studies in animal models such as rats are essential for understanding the in vivo behavior of a drug. nih.govmdpi.com Following administration of this compound, blood samples are collected at various time points, and the concentration of the deuterated parent drug and its metabolites are measured. This data is then used to calculate key pharmacokinetic parameters using non-compartmental analysis (NCA). NCA provides parameters such as the area under the concentration-time curve (AUC), maximum concentration (Cmax), time to reach maximum concentration (Tmax), and elimination half-life (t1/2) without assuming a specific compartmental model.
Compartmental modeling can also be applied to the concentration-time data of this compound. This approach involves fitting the data to a specific model (e.g., one-compartment or two-compartment) to describe the drug's movement between different physiological compartments. nih.gov This can provide a more detailed understanding of the drug's distribution and elimination processes.
Table 2: Illustrative Non-Compartmental Pharmacokinetic Parameters of Aceclofenac in Rats Following Oral Administration
| Parameter | Value |
| Tmax (h) | 0.23 |
| Cmax (µg/mL) | Varies with formulation |
| t1/2 (h) | 0.94 - 1.39 |
| AUC (µg·h/mL) | Varies with formulation |
| These parameters are for unlabeled aceclofenac and serve as an example of the data that would be generated in studies using this compound. nih.govmdpi.com |
By tracking the levels of this compound and its deuterated metabolites in plasma, urine, and feces over time, researchers can gain a comprehensive understanding of the drug's absorption, distribution, and elimination kinetics. For example, the rate and extent of absorption can be determined by analyzing the plasma concentration-time profile after oral administration. The distribution of the drug into different tissues can be assessed by measuring the concentration of this compound in various organs at different time points post-administration. The elimination kinetics are determined by monitoring the rate of disappearance of the parent drug from the plasma and the appearance of its metabolites in excretory products. Studies in rats have shown that aceclofenac is rapidly absorbed and has a short half-life. fabad.org.tr The use of this compound allows for a more precise and sensitive assessment of these processes, free from interference from endogenous compounds.
Quantitative Analysis of Parent Drug and Metabolite Ratios for Pathway Understanding
A key application of this compound in preclinical metabolic research is to serve as an internal standard for the accurate quantification of the unlabeled parent drug, aceclofenac, and its primary metabolites. This precise measurement is fundamental to understanding the predominant metabolic pathways by calculating the ratios between the parent drug and its biotransformation products over time.
In preclinical models, such as rats, aceclofenac is known to undergo extensive metabolism. nih.gov The main metabolic transformations include hydrolysis to diclofenac and hydroxylation to 4'-hydroxyaceclofenac. nih.gov Diclofenac itself is further metabolized to 4'-hydroxydiclofenac (B1664172). nih.gov By administering a therapeutic dose of aceclofenac to a rat and collecting plasma samples at various time points, researchers can quantify the concentrations of each of these compounds. The use of deuterated standards for each analyte, including this compound, ensures high accuracy and precision in the analytical measurements made by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
Preclinical studies in rats have demonstrated that the metabolism of aceclofenac can be species-specific. mdpi.com For instance, while 4'-hydroxyaceclofenac is the major metabolite in humans, diclofenac and 4'-hydroxydiclofenac have been identified as the main metabolites in rats. nih.gov The analysis of the ratio of the area under the curve (AUC) for a metabolite to that of the parent drug (AUCmetabolite/AUCparent) provides a quantitative measure of the extent of a specific metabolic conversion. mdpi.com
For example, after oral administration of aceclofenac in rats, the plasma concentrations of diclofenac are often observed to be higher than those of aceclofenac itself, indicating rapid and extensive conversion. mdpi.com This is a crucial finding for interpreting pharmacological and toxicological data, as the activity of the metabolites may differ significantly from the parent drug.
The data below illustrates typical plasma concentrations of aceclofenac and its major metabolite, diclofenac, in a preclinical rat model following a single oral dose. Analysis of these concentrations and their ratios at different time points helps elucidate the rate and extent of the metabolic conversion.
| Time (hours) | Aceclofenac Conc. (µg/mL) | Diclofenac Conc. (µg/mL) | Metabolite/Parent Ratio |
|---|---|---|---|
| 0.25 | 1.5 | 4.9 | 3.27 |
| 0.5 | 2.1 | 8.5 | 4.05 |
| 1 | 1.8 | 7.2 | 4.00 |
| 2 | 0.9 | 5.5 | 6.11 |
| 4 | 0.4 | 3.1 | 7.75 |
| 8 | 0.1 | 1.2 | 12.00 |
This table contains representative data compiled for illustrative purposes based on preclinical findings.
By analyzing these ratios, researchers can conclude that the conversion of aceclofenac to diclofenac is a rapid and significant metabolic pathway in this preclinical model. This quantitative understanding is vital for building accurate pharmacokinetic models that can predict the drug's behavior. nih.gov
Isotopic Tracer Studies for Understanding Metabolic Flux and In Vivo Conversions (Preclinical)
Beyond its use as an analytical standard, this compound is ideally suited for use as an isotopic tracer in preclinical studies to investigate metabolic flux—the rate of turnover of molecules through a metabolic pathway. These studies provide a dynamic view of how aceclofenac is converted into its various metabolites in a living system.
In a typical preclinical tracer study, a dose of this compound would be administered to an animal model, such as a rat. Because the deuterium (B1214612) atoms add mass, the labeled compound and any metabolites that retain the deuterium label can be specifically tracked and differentiated from their unlabeled, endogenous counterparts using mass spectrometry.
The primary metabolic pathways of aceclofenac that can be traced using this compound include:
Hydrolysis to Diclofenac: this compound is expected to be hydrolyzed, resulting in the formation of deuterated diclofenac. The specific mass of the resulting diclofenac would depend on which part of the aceclofenac molecule the deuterium label is located.
Hydroxylation to 4'-hydroxyaceclofenac: The formation of 4'-hydroxythis compound would be observed, confirming the activity of this pathway.
Sequential Metabolism: The appearance of deuterated 4'-hydroxydiclofenac can also be monitored. This would provide direct evidence of the sequential metabolic pathway, where aceclofenac is first converted to either diclofenac or 4'-hydroxyaceclofenac, which is then further metabolized.
By measuring the rate at which the deuterated metabolites appear in the bloodstream and the rate at which the parent this compound disappears, researchers can calculate the flux through each specific metabolic route. This provides a more sophisticated understanding than steady-state concentration measurements alone, revealing the dynamics of metabolic processes.
| Metabolic Conversion | Tracer Detected | Metabolic Flux (nmol/hr) | Significance |
|---|---|---|---|
| Aceclofenac → 4'-hydroxyaceclofenac | 4'-hydroxythis compound | 15.2 | Quantifies the rate of the primary hydroxylation pathway. |
| Aceclofenac → Diclofenac | Diclofenac-d(x) | 45.8 | Measures the rate of the hydrolysis pathway, indicating it as the major route in this model. |
| Diclofenac → 4'-hydroxydiclofenac | 4'-hydroxydiclofenac-d(x) | 12.5 | Determines the rate of secondary metabolism of the diclofenac formed. |
This table presents hypothetical data to illustrate the principles of a metabolic flux analysis study.
These preclinical isotopic tracer studies are essential for building a comprehensive metabolic map of a drug candidate. The quantitative data on metabolic flux helps to predict potential drug-drug interactions and to understand inter-species differences in metabolism, which is crucial when extrapolating preclinical findings to humans.
Role of Aceclofenac D4 As a High Quality Reference Standard in Research and Development
Utilization of Aceclofenac-d4 as a Certified Reference Material (CRM)
This compound is utilized as a Certified Reference Material (CRM), a substance of the highest purity and quality. sigmaaldrich.com CRMs are essential for calibrating analytical instruments and validating new analytical methods. clearsynth.com By using this compound as a CRM, researchers can ensure their equipment is providing accurate readings and that their developed methods are reliable for quantifying the unlabeled (native) form of Aceclofenac (B1665411). axios-research.comsynzeal.com
These certified standards are produced and certified under stringent international standards, such as ISO 17034 and ISO/IEC 17025, which guarantees their quality and traceability. sigmaaldrich.com The certificate of analysis accompanying a CRM provides detailed information about the material's properties, ensuring its suitability for various analytical applications, including pharmaceutical release testing and method development. sigmaaldrich.com
Contribution to Analytical Method Quality Control and Assurance
The primary application of this compound in analytical chemistry is as an internal standard, particularly in sophisticated techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). caymanchem.comclearsynth.com An internal standard is a known concentration of a compound added to a sample to correct for variations during the analytical process. scioninstruments.com
This compound is ideally suited for this role because its chemical and physical properties are nearly identical to the unlabeled Aceclofenac. bioanalysis-zone.com This similarity ensures that both compounds behave consistently during sample preparation, extraction, and analysis. wuxiapptec.com However, due to the presence of deuterium (B1214612) atoms, this compound has a different mass-to-charge ratio (m/z), allowing it to be distinguished from the native drug by the mass spectrometer. scioninstruments.com This distinction is crucial for accurate quantification. clearsynth.com
The use of this compound as an internal standard significantly enhances the quality control and assurance of analytical methods by:
Compensating for Matrix Effects: Biological samples like plasma and tissue are complex matrices that can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. this compound experiences similar matrix effects as the unlabeled drug, allowing for accurate correction and more reliable quantification. clearsynth.com
Correcting for Variability: It helps to correct for variations in sample injection volume, instrument response, and sample loss during preparation. scioninstruments.comcerilliant.com
Improving Precision and Accuracy: By normalizing the response of the analyte to that of the internal standard, the precision and accuracy of the quantitative analysis are significantly improved. scioninstruments.comtexilajournal.com
Ensuring Data Traceability and Reproducibility in Laboratory Research
Data traceability and reproducibility are cornerstones of credible scientific research. The use of a well-characterized reference standard like this compound is fundamental to achieving both. When this compound is used as an internal standard, it provides a stable reference point across different samples and analytical runs. scioninstruments.com This allows for the normalization of data, making results comparable and reproducible, even when analyses are performed at different times or in different laboratories.
The availability of this compound with a comprehensive certificate of analysis, detailing its purity and characterization, further ensures traceability. simsonpharma.com This documentation allows researchers to trace their measurements back to a certified, high-quality standard, lending credibility and robustness to their findings.
Compliance with Regulatory Guidelines for Bioanalytical Method Validation in Preclinical Contexts
In the development of new pharmaceuticals, preclinical studies are subject to stringent regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). mdpi-res.com These guidelines mandate the validation of bioanalytical methods to ensure their reliability for pharmacokinetic and toxicokinetic studies. nih.gov
The use of stable isotope-labeled internal standards, such as this compound, is highly recommended and often considered the gold standard for meeting these regulatory requirements. scispace.comnih.gov Bioanalytical method validation involves assessing various parameters, including:
Accuracy and Precision: The use of a deuterated internal standard like this compound significantly improves the accuracy and precision of the method, helping to meet the acceptance criteria set by regulatory bodies. texilajournal.comscispace.com
Selectivity and Specificity: The method must be able to differentiate the analyte from other components in the sample. The unique mass of this compound ensures high selectivity in mass spectrometric detection.
Stability: The stability of the analyte and the internal standard in the biological matrix under various conditions (e.g., freeze-thaw cycles, long-term storage) must be established. nih.gov
Recovery: The efficiency of the extraction process is assessed, and the use of an internal standard helps to correct for any variability.
Future Directions and Advanced Research Considerations for Deuterated Aceclofenac Analogues
Integration with Advanced Omics Technologies for Systems Biology Approaches
The era of systems biology, which seeks to understand the complex interactions within biological systems, provides a fertile ground for the application of deuterated compounds like Aceclofenac-d4. The use of stable isotope-labeled molecules is expanding into the fields of proteomics and metabolomics, where their distinct isotopic signatures can facilitate the detailed mapping of metabolic and signaling pathways. vulcanchem.com
In metabolomics, this compound can serve as a tracer to follow the biotransformation of the parent drug into its various metabolites, such as 4'-hydroxythis compound. vulcanchem.com By using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can track the journey of the deuterated drug through the body with high precision. metsol.com This allows for a comprehensive analysis of how Aceclofenac (B1665411) influences various metabolic networks. A combined metabolomics-proteomics approach can reveal metabolism-associated molecular events, differentiating between cellular responses like apoptosis and senescence, which is crucial for understanding the full spectrum of a drug's effects. nih.gov For instance, integrating data from metabolites and proteins can identify novel drug targets and pathways affected by a compound. medrxiv.org The application of this compound in such studies could elucidate its influence on pathways beyond inflammation, potentially uncovering new therapeutic indications.
In proteomics, stable isotope labeling is a cornerstone for quantitative analysis. While methods like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) are common, the use of deuterated drugs offers a direct way to probe drug-protein interactions and their downstream effects on protein expression. This can help in identifying the full range of proteins that are modulated by Aceclofenac, providing a systems-level view of its mechanism of action.
Exploration of Novel Isotopic Labeling Strategies for Enhanced Research Insights
The synthesis of deuterated compounds has evolved significantly beyond traditional methods that often required multi-step, time-consuming procedures. chemrxiv.org Modern strategies focus on efficiency, selectivity, and cost-effectiveness, enabling broader access to these valuable research tools. x-chemrx.com The exploration of these novel strategies is crucial for generating a wider variety of deuterated Aceclofenac analogues for advanced studies.
One of the most promising approaches is Late-Stage Functionalization (LSF) . acs.orgnih.gov This technique allows for the introduction of deuterium (B1214612) into a complex molecule, like a drug candidate, in the final steps of its synthesis. acs.orgnih.gov This avoids the need to develop a completely new synthetic route from isotopically enriched starting materials. x-chemrx.comnih.gov Transition metal-catalyzed C-H activation is a key technology in LSF, enabling the direct and selective replacement of hydrogen with deuterium (a process known as hydrogen isotope exchange or HIE). x-chemrx.comnih.gov
Flow chemistry represents another major advancement. Compared to traditional batch synthesis, flow chemistry offers precise control over reaction parameters like temperature and time, leading to better mixing, enhanced safety, and often higher yields. x-chemrx.com Developing flow chemistry methods for the deuteration of Aceclofenac could streamline the production of this compound and other analogues.
Furthermore, innovative methods such as semiconductor photocatalysis are emerging. These techniques can use low-cost and sustainable deuterium sources like heavy water (D₂O) and deuterated methanol (B129727) (CD₃OD) under mild conditions, offering excellent functional group tolerance and high deuterium incorporation. chemrxiv.orgnih.gov
A comparison of these modern strategies is presented below.
| Labeling Strategy | Principle | Key Advantages |
| Late-Stage Functionalization (LSF) | Introduction of deuterium in the final steps of synthesis, often via C-H activation. acs.orgnih.gov | Avoids de novo synthesis; applicable to complex molecules; cost-effective. x-chemrx.comnih.gov |
| Flow Chemistry | Continuous reaction in a reactor system instead of a batch process. x-chemrx.com | Precise reaction control; enhanced safety; improved yield and consistency. x-chemrx.com |
| Photocatalysis | Use of semiconductor catalysts and light to drive the deuteration reaction. nih.gov | Mild reaction conditions; use of sustainable deuterium sources (e.g., D₂O); high functional group tolerance. nih.gov |
These advanced strategies will not only facilitate the synthesis of this compound but also enable the creation of new analogues with deuterium placed at various specific positions, allowing for more detailed and nuanced research.
Development of Deuterated Analogues for Investigating Isotope Effects on Reaction Mechanisms (Mechanistic Studies)
The deuterium kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. wikipedia.orghumanjournals.com The KIE arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. This means that reactions involving the cleavage of a C-D bond require a higher activation energy and thus proceed more slowly. By strategically placing deuterium atoms at sites of metabolic attack, researchers can study the dynamics of enzymatic processes.
For this compound, the KIE can provide significant insights. For example, Aceclofenac is metabolized via hydrolysis to its active metabolite, Diclofenac (B195802), and also undergoes oxidative metabolism. vulcanchem.com The substitution of hydrogen with deuterium can slightly alter the rate of these reactions. Specifically, the higher activation energy of the C-D bond can slow down oxidative metabolism at the labeled positions. This allows researchers to:
Elucidate metabolic pathways: By observing which metabolic pathways are slowed by deuteration, scientists can more clearly map the hepatic transformations of the drug.
Study enzyme dynamics: this compound can be used to investigate the inhibition dynamics of the cyclooxygenase-2 (COX-2) enzyme and the suppression of prostaglandins (B1171923) in inflammatory models. vulcanchem.com
Studies on other non-steroidal anti-inflammatory drugs (NSAIDs), like ibuprofen, have successfully used deuterium labeling to investigate the mechanism of metabolic chiral inversion, a process where one enantiomer is converted to the other in the body. nih.gov Similar studies with specifically deuterated Aceclofenac analogues could provide a deeper understanding of its stereospecific metabolism and action.
Application in High-Throughput Screening and Drug Discovery Support Platforms
Deuterated compounds are indispensable in modern drug discovery and development, particularly in high-throughput screening (HTS) and ADME (absorption, distribution, metabolism, and excretion) studies. chemrxiv.orgresearchgate.net
This compound serves as an ideal internal standard for quantitative analysis in biofluids using LC-MS/MS. vulcanchem.com In HTS, thousands of compounds are rapidly assessed, and accurate quantification is critical. sciex.comacs.org Because this compound is chemically identical to the non-labeled drug, it behaves similarly during sample extraction and ionization in the mass spectrometer. However, its higher mass allows it to be distinguished from the parent compound, enabling it to normalize for variations in sample processing and instrument response. acs.org This use of deuterated internal standards is crucial for minimizing matrix effects and ensuring the reliability and reproducibility of HTS data. nih.govnih.gov
Beyond its role as a standard, the strategic use of deuteration is itself a drug discovery platform. slideshare.net By creating deuterated versions of known drugs, scientists can improve their pharmacokinetic properties. researchgate.netselvita.com The KIE can slow down metabolism, potentially leading to:
A longer drug half-life. wikipedia.org
More consistent plasma levels of the drug. selvita.com
Reduced formation of reactive or toxic metabolites. vulcanchem.com
Platforms focused on creating "Deuterated Chemical Entities" (DCE) can systematically apply this principle to existing drugs or new candidates to enhance their therapeutic profiles, making the drug discovery process more efficient. humanjournals.com Therefore, research into deuterated analogues of Aceclofenac could lead to the development of a next-generation anti-inflammatory agent with improved properties. vulcanchem.com
Q & A
Basic Research Questions
Q. What methodological considerations are critical for synthesizing and characterizing Aceclofenac-d4?
- Answer : Synthesis of this compound involves deuterium incorporation at specific positions, typically via hydrogen-deuterium exchange or labeled precursor reactions. Characterization requires nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic purity (>99%) and structural integrity. Chromatographic methods (e.g., HPLC with UV detection) should validate chemical stability and rule out impurities. Researchers must document synthetic yields, deuterium enrichment ratios, and batch-to-batch consistency .
Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?
- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity in detecting deuterated compounds. Method validation should include calibration curves (1–1000 ng/mL), matrix effects (plasma vs. tissue homogenates), and recovery rates. Internal standards (e.g., Aceclofenac-d6) mitigate variability. Data should be reported with limits of detection (LOD) and quantification (LOQ), adhering to FDA bioanalytical guidelines .
Q. How should pharmacokinetic (PK) studies using this compound be designed to ensure reproducibility?
- Answer : PK studies require controlled dosing (e.g., oral vs. intravenous), timed blood sampling, and compartmental modeling (non-linear mixed effects). Deuterated analogs enable differentiation between endogenous and exogenous metabolites. Researchers must standardize animal models (e.g., Sprague-Dawley rats) or human cohorts, account for inter-subject variability, and validate assays across multiple laboratories .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic pathway data for this compound?
- Answer : Contradictions often arise from interspecies differences (e.g., human vs. rodent CYP450 isoforms) or assay sensitivity. Iterative triangulation—combining in vitro microsomal assays, in vivo tracer studies, and computational docking—helps identify dominant pathways. Discrepancies should be analyzed using Bland-Altman plots or Cohen’s kappa for inter-method agreement .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Answer : Non-parametric methods (e.g., Mann-Whitney U test) are suitable for skewed data, while repeated-measures ANOVA accounts for longitudinal toxicity markers (e.g., liver enzymes). For multi-center trials, mixed-effects models adjust for site-specific variability. Researchers must report effect sizes, confidence intervals, and adhere to CONSORT guidelines for transparency .
Q. What ethical and logistical challenges arise in human trials involving this compound?
- Answer : Ethical approval requires proof of deuterated compound safety via preclinical toxicokinetics. Participant selection must exclude individuals with NSAID hypersensitivity or renal impairment. Informed consent documents should detail risks of isotopic labeling (e.g., long-term tracer retention). Recruitment strategies should prioritize diversity to avoid population bias .
Q. How can systematic reviews optimize the use of fragmented literature on this compound’s anti-inflammatory mechanisms?
- Answer : Use PRISMA frameworks to screen studies, emphasizing peer-reviewed journals and excluding low-quality sources (e.g., non-indexed repositories). Meta-analyses should stratify data by model system (e.g., RAW264.7 macrophages vs. clinical samples) and assess publication bias via funnel plots. Highlight gaps, such as limited data on COX-2 selectivity in deuterated forms .
Q. What strategies ensure replicability of this compound studies across laboratories?
- Answer : Detailed protocols for synthesis, storage (−80°C), and analytical conditions (e.g., column temperature, mobile phase pH) must be shared. Collaborative validation via ring trials identifies procedural inconsistencies. Raw data (e.g., NMR spectra, chromatograms) should be archived in repositories like Zenodo, with metadata aligned with FAIR principles .
Methodological Best Practices
- Data Presentation : Use tables to summarize isotopic purity, PK parameters (AUC, Cmax), and metabolic ratios. Figures should highlight dose-response curves or pathway maps, avoiding redundant graphical abstracts .
- Critical Analysis : Compare findings against non-deuterated Aceclofenac, noting isotopic effects on bioavailability or enzyme binding .
- Ethical Compliance : Register trials at ClinicalTrials.gov and deposit datasets in public repositories to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
